2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol
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Overview
Description
2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol is a complex organic compound that features a bromine atom, a tert-butylphenyl group, and a benzoxazole moiety
Preparation Methods
The synthesis of 2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol typically involves multiple steps. One common method includes the condensation of 2-bromo-3,4-dimethylphenol with 2-(4-tert-butylphenyl)-1,3-benzoxazole-5-carbaldehyde under basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a fluorescent probe due to its benzoxazole moiety.
Industry: It may be used in the production of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzoxazole moiety can interact with various molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar compounds include:
2-bromo-4-methyl-6-nitrophenol: This compound shares the bromine and phenol groups but lacks the benzoxazole moiety.
4-bromo-2,6-di-tert-butylphenol: This compound has a similar tert-butylphenyl group but differs in the position of the bromine atom and the absence of the benzoxazole moiety.
The uniqueness of 2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25BrN2O2 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
2-bromo-6-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C26H25BrN2O2/c1-15-12-18(24(30)23(27)16(15)2)14-28-20-10-11-22-21(13-20)29-25(31-22)17-6-8-19(9-7-17)26(3,4)5/h6-14,30H,1-5H3 |
InChI Key |
VUBIIQDYCMMTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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